Tinocordiside

Descripción general

Descripción

Tinocordiside is a bioactive compound isolated from the plant Tinospora cordifolia, commonly known as Guduchi or Giloy. This plant is widely used in traditional Ayurvedic medicine for its various therapeutic properties. This compound has gained attention due to its potential pharmacological activities, including immunomodulatory, anti-inflammatory, and antiviral effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Tinocordiside involves the extraction of the compound from the stems of Tinospora cordifolia. The process typically includes the following steps:

Extraction: The stems are dried and powdered, followed by extraction using solvents such as ethanol or methanol.

Fractionation: The crude extract is subjected to fractionation using solvents of varying polarity to isolate different phytochemicals.

Purification: The fractions containing this compound are further purified using chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The use of advanced extraction technologies, such as supercritical fluid extraction, can enhance the yield and purity of the compound. The process is optimized to ensure the efficient recovery of this compound while maintaining its bioactivity .

Análisis De Reacciones Químicas

Types of Reactions: Tinocordiside undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidation products, which may exhibit distinct pharmacological properties.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its bioactivity.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, leading to the formation of derivatives with enhanced or modified activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while substitution reactions can produce a range of substituted this compound compounds .

Aplicaciones Científicas De Investigación

Immunomodulatory Effects

Mechanism of Action

Tinocordiside exhibits significant immunomodulatory properties, influencing the differentiation and function of T cells. Research indicates that it can modulate the activity of Th17 cells and other immune cells, contributing to its anti-inflammatory effects. In vitro studies have demonstrated that this compound enhances the immune response by stimulating dendritic cells and macrophages, which play crucial roles in immune surveillance and response .

Case Study

A study involving Tinospora cordifolia extracts showed that this compound significantly reduced inflammatory markers in various experimental models. The compound was found to reverse disease phenotypes induced by viral infections, such as SARS-CoV-2, in humanized zebrafish models .

Antiviral Properties

SARS-CoV-2 Inhibition

this compound has been identified as a promising candidate for inhibiting SARS-CoV-2 entry into host cells. Molecular docking studies revealed that it binds effectively to the receptor-binding domain (RBD) of the viral spike protein, disrupting its interaction with the ACE2 receptor on host cells. This binding significantly decreases the electrostatic interactions that facilitate viral entry .

Clinical Trials

In a randomized clinical trial involving mild COVID-19 patients, participants receiving Tinospora cordifolia extracts containing this compound exhibited a notable reduction in viral load and symptomatic improvement compared to control groups . The mean viral clearance time was significantly lower in groups treated with this compound, underscoring its potential as an adjunct therapy for COVID-19 .

Metabolic Disorders

Anti-Diabetic Effects

Research has highlighted this compound's role in managing diabetes and obesity. Binding affinity studies suggest that it interacts with multiple proteins involved in glucose metabolism and adipogenesis. For instance, it demonstrated a significant docking score with lamin A/C, indicating potential mechanisms through which it may exert anti-diabetic effects .

Experimental Findings

In animal models, Tinospora cordifolia extracts rich in this compound have shown efficacy in lowering blood glucose levels and improving insulin sensitivity. These findings suggest its utility in the management of diabetes-related complications .

Data Tables

Mecanismo De Acción

Tinocordiside exerts its effects through multiple molecular targets and pathways:

Immunomodulation: this compound modulates the activity of immune cells, including T cells and macrophages, by influencing cytokine production and signaling pathways such as the JAK-STAT pathway.

Antiviral Activity: The compound inhibits the replication of viruses by targeting viral proteases and interfering with viral entry into host cells.

Cytotoxic Effects: this compound induces apoptosis in cancer cells through the activation of caspases and the modulation of apoptotic pathways

Comparación Con Compuestos Similares

Tinocordiside is unique compared to other compounds isolated from Tinospora cordifolia due to its specific bioactivities. Similar compounds include:

Berberine: Known for its antimicrobial and anti-inflammatory properties.

Isocolumbin: Exhibits immunomodulatory and anticancer activities.

Magnoflorine: Demonstrates neuroprotective and anti-inflammatory effects.

This compound stands out due to its broad-spectrum antiviral activity and its potential as a therapeutic agent against SARS-CoV-2 .

Propiedades

IUPAC Name |

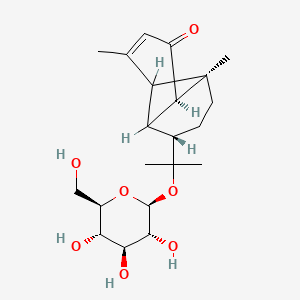

(1R,2R,8S)-1,5-dimethyl-8-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]tricyclo[4.4.0.02,7]dec-4-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O7/c1-9-7-11(23)15-13-10(5-6-21(15,4)14(9)13)20(2,3)28-19-18(26)17(25)16(24)12(8-22)27-19/h7,10,12-19,22,24-26H,5-6,8H2,1-4H3/t10-,12+,13?,14?,15+,16+,17-,18+,19-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGDDYINPHJUBKI-NRFPHRDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2C3C1C2(CCC3C(C)(C)OC4C(C(C(C(O4)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)[C@@H]2C3C1[C@]2(CC[C@@H]3C(C)(C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30940804 | |

| Record name | 2-(6,8-Dimethyl-10-oxotricyclo[4.4.0.0~2,7~]dec-8-en-3-yl)propan-2-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191613-38-4 | |

| Record name | Tinocordiside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191613384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(6,8-Dimethyl-10-oxotricyclo[4.4.0.0~2,7~]dec-8-en-3-yl)propan-2-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.